1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

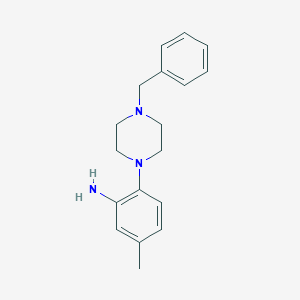

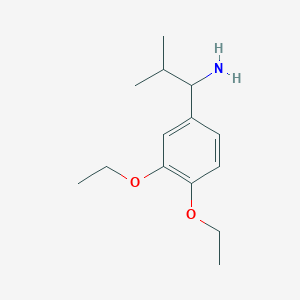

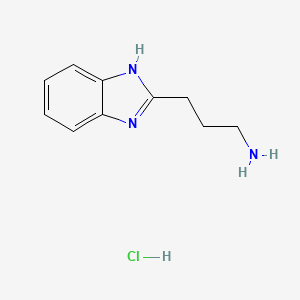

1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is a chemical compound with the CAS Number: 874623-47-9 . It has a molecular weight of 237.34 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine can be analyzed using techniques such as single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy . These techniques can provide detailed information about the compound’s molecular geometry and vibrational frequencies .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine include its molecular weight (237.34) and its physical state (liquid at room temperature) .Scientific Research Applications

Synthesis of Porphyrins

Porphyrins: are a group of organic compounds, many of which play key roles in biological processes. The compound can serve as a precursor in the synthesis of porphyrins . These synthesized porphyrins have applications in fields like photodynamic therapy for cancer treatment and as sensors in analytical chemistry due to their photophysical properties.

Display Materials and Photoconductivity

Substituted benzils, which can be derived from the compound, are found to be effective materials for display technologies . They also exhibit photoconductive properties , making them suitable for use in optoelectronic devices such as solar cells and photodetectors.

Precursors for Optically Active α-Ketols and Metallomesogens

The compound can be used to create optically active α-ketols, which have potential applications in the synthesis of chiral drugs and agrochemicals . Additionally, it can lead to the formation of metallomesogens , which are metal-containing liquid crystals with applications in display technologies and optical data storage .

Protein Cross-Linking and Maillard Reaction

In the food industry and biochemistry, the Maillard reaction is significant for flavor and color formation. This compound could be involved in protein cross-linking via the Maillard reaction, affecting the texture and nutritional value of food products .

Inhibition of Carboxylesterases

Carboxylesterases are enzymes involved in drug metabolism. Derivatives of this compound have been assessed for their ability to selectively inhibit these enzymes, which is crucial for the development of drugs with improved pharmacokinetic properties .

Non-Linear Optical Materials

Due to their non-centro-symmetric structures and the ability to facilitate electron transfer, derivatives of this compound have potential applications as materials for generating second-order non-linear optical phenomena . This is important for the development of optical switches and modulators in telecommunications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as drotaverine, are known to inhibit phosphodiesterase-4 (pde4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

For instance, Drotaverine inhibits PDE4, leading to elevated levels of cAMP and resulting in smooth muscle relaxation .

Biochemical Pathways

Elevated cAMP can affect various pathways, including those involved in smooth muscle relaxation .

Result of Action

Based on the action of similar compounds, it could potentially lead to smooth muscle relaxation by increasing camp levels .

properties

IUPAC Name |

1-(3,4-diethoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-16-12-8-7-11(14(15)10(3)4)9-13(12)17-6-2/h7-10,14H,5-6,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDUIBPQBTDJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(C)C)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239378 |

Source

|

| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874623-47-9 |

Source

|

| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)